molecular formula C12H14FNOS B7509975 3-(4-Fluorophenyl)sulfanylazepan-2-one

3-(4-Fluorophenyl)sulfanylazepan-2-one

Cat. No.: B7509975
M. Wt: 239.31 g/mol
InChI Key: YFUAHSKFBAHHGF-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)sulfanylazepan-2-one, also known as FLEP, is a chemical compound that belongs to the class of benzodiazepines. It has been synthesized and studied for its potential use in scientific research as a ligand for the GABA-A receptor.

Mechanism of Action

3-(4-Fluorophenyl)sulfanylazepan-2-one works by binding to the benzodiazepine site on the GABA-A receptor, which enhances the receptor's response to the neurotransmitter GABA. This results in an increase in inhibitory neurotransmission, leading to sedative, anxiolytic, and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have sedative, anxiolytic, and anticonvulsant effects in animal studies. It has also been shown to have muscle relaxant properties. This compound has a half-life of approximately 2 hours in rats, and it is metabolized in the liver to inactive metabolites.

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-Fluorophenyl)sulfanylazepan-2-one is its high affinity for the GABA-A receptor, making it a useful tool for studying the receptor's function and structure. However, this compound has a short half-life, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are several potential future directions for research on 3-(4-Fluorophenyl)sulfanylazepan-2-one. One area of interest is the development of this compound analogs with longer half-lives and improved pharmacokinetic properties. Another area of interest is the use of this compound in combination with other compounds to enhance its effects. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

3-(4-Fluorophenyl)sulfanylazepan-2-one can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzenethiol with 2-chloroacetyl chloride, followed by the reaction with 7-amino-5-oxoheptanoic acid. The final product is obtained after purification using column chromatography.

Scientific Research Applications

3-(4-Fluorophenyl)sulfanylazepan-2-one has been studied for its potential use as a ligand for the GABA-A receptor, which is a neurotransmitter receptor in the brain that is involved in the regulation of anxiety, sleep, and muscle relaxation. This compound has been shown to have high affinity for the GABA-A receptor, making it a promising tool for studying the receptor's function and structure.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanylazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNOS/c13-9-4-6-10(7-5-9)16-11-3-1-2-8-14-12(11)15/h4-7,11H,1-3,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUAHSKFBAHHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)SC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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